2-(4-Phenylphenyl)sulfonylpropanoic acid
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Overview
Description
2-(4-Phenylphenyl)sulfonylpropanoic acid is an organic compound with the molecular formula C15H14O4S It is characterized by the presence of a sulfonyl group attached to a propanoic acid moiety, with a biphenyl structure as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenyl)sulfonylpropanoic acid typically involves the sulfonylation of a biphenyl derivative followed by the introduction of a propanoic acid group. One common method includes the reaction of 4-bromobiphenyl with a sulfonyl chloride in the presence of a base to form the sulfonylated biphenyl intermediate. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylphenyl)sulfonylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-(4-Phenylphenyl)sulfonylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Phenylphenyl)sulfonylpropanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)sulfonylpropanoic acid
- 2-(4-Bromophenyl)sulfonylpropanoic acid
- 2-(4-Methylphenyl)sulfonylpropanoic acid
Uniqueness
2-(4-Phenylphenyl)sulfonylpropanoic acid is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
112449-51-1 |
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Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(4-phenylphenyl)sulfonylpropanoic acid |
InChI |
InChI=1S/C15H14O4S/c1-11(15(16)17)20(18,19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17) |
InChI Key |
HHAXEJZXVILWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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